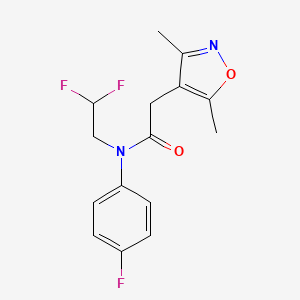![molecular formula C16H30N2O3 B7678494 1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678494.png)
1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea, also known as CBM-PMX, is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various areas of research such as cancer treatment, neuroprotection, and inflammation.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea involves the inhibition of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival. This compound blocks the activation of AKT, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea is its potential as a cancer therapy. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea. One potential area of research is its use in combination therapy with other anti-cancer drugs. Additionally, further research is needed to determine the optimal dosage and administration method of this compound for maximum efficacy. Another area of research could be the development of more soluble derivatives of this compound for easier administration in vivo.
In conclusion, this compound is a promising compound that has shown potential in cancer treatment, neuroprotection, and inflammation. Further research is needed to determine its optimal use and potential in various areas of scientific research.
Synthesis Methods
The synthesis of 1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea involves the reaction of cyclobutylmethylamine with 4-methoxyoxan-4-ylmethyl isocyanate, followed by the addition of 1-propan-2-ylamine. The final product is obtained by purification through column chromatography.
Scientific Research Applications
1-(Cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea has been extensively studied for its potential in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-3-[(4-methoxyoxan-4-yl)methyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-13(2)18(11-14-5-4-6-14)15(19)17-12-16(20-3)7-9-21-10-8-16/h13-14H,4-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJMWGYKRCNJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCC1)C(=O)NCC2(CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
![6-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7678445.png)


![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2,6-dimethylbenzamide](/img/structure/B7678453.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-(3-methylpyrazol-1-yl)pyridazin-3-amine](/img/structure/B7678461.png)

![2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B7678473.png)
![1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7678479.png)

![3-(4-Chlorophenyl)-5-[[4-[(2-methyltetrazol-5-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7678482.png)
